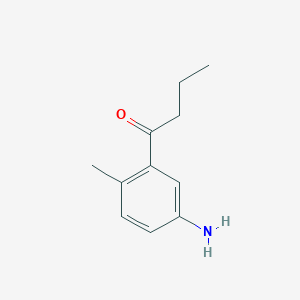

1-(5-Amino-2-methylphenyl)butan-1-one

Description

Significance of Aryl Ketones in Modern Organic Synthesis

Aryl ketones are a class of organic compounds characterized by a carbonyl group bonded to an aromatic ring and an alkyl or aryl group. fiveable.me This structural motif is a cornerstone in organic chemistry, serving as a versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. fiveable.menumberanalytics.com Their importance stems from the reactivity of the carbonyl group, which can undergo a variety of transformations such as nucleophilic addition, reduction to alcohols, and conversion to other functional groups. numberanalytics.com

The synthesis of aryl ketones is a well-established area of organic chemistry, with numerous methods available for their preparation. researchgate.net One of the most classic and widely used methods is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. fiveable.me More contemporary methods often employ transition metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and greater functional group tolerance. organic-chemistry.org The versatility of aryl ketones as synthetic intermediates makes them indispensable tools for the construction of complex molecular architectures. nih.gov

Importance of Amino- and Alkyl-Substituted Phenyl Scaffolds in Chemical Research

The phenyl ring is a ubiquitous scaffold in medicinal chemistry and drug design. acs.org The introduction of substituents such as amino and alkyl groups onto this aromatic core can profoundly impact a molecule's biological activity.

Amino-substituted phenyl scaffolds are of particular interest due to the ability of the amino group to participate in hydrogen bonding, a key interaction in molecular recognition processes within biological systems. The position of the amino group on the phenyl ring can influence the molecule's basicity and its ability to interact with biological targets. Amino-substituted phenyl rings are found in a wide range of pharmaceuticals, where they often play a crucial role in the drug's mechanism of action. nih.gov

Alkyl-substituted phenyl scaffolds also hold significant importance in drug design. Alkyl groups are nonpolar and can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability. omicsonline.org The size and shape of the alkyl substituent can be strategically varied to optimize the fit of a molecule into the binding pocket of a target protein, thereby enhancing its potency and selectivity. 21umas.edu.ye The presence of alkyl groups can also influence a molecule's metabolic stability by sterically hindering sites that are susceptible to enzymatic degradation. omicsonline.org

Overview of the Butan-1-one Structural Motif in Synthetic Chemistry

The butan-1-one structural motif consists of a four-carbon chain with a carbonyl group at the first carbon position. This simple ketone provides a reactive handle for a variety of chemical transformations. The versatility of the butan-1-one moiety makes it a valuable building block in organic synthesis. ontosight.ai For instance, the carbonyl group can be a site for nucleophilic attack, allowing for the formation of new carbon-carbon bonds and the introduction of further functional complexity.

Derivatives of butan-1-one are utilized as intermediates in the synthesis of a range of more complex molecules. The specific properties and reactivity of a butan-1-one derivative are dictated by the nature of the substituents attached to its carbon framework.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-(5-amino-2-methylphenyl)butan-1-one |

InChI |

InChI=1S/C11H15NO/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h5-7H,3-4,12H2,1-2H3 |

InChI Key |

JDUVLJURYOYJCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Amino 2 Methylphenyl Butan 1 One and Structurally Analogous Compounds

Retrosynthetic Analysis of the 1-(5-Amino-2-methylphenyl)butan-1-one Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. umi.ac.idicj-e.org For this compound, two primary retrosynthetic disconnections are considered, revolving around the formation of the aryl-ketone bond and the introduction of the amino group.

Route A: Friedel-Crafts Acylation Approach

The most direct disconnection is at the C-C bond between the carbonyl carbon and the aromatic ring. This suggests a Friedel-Crafts acylation reaction. wum.edu.pl The synthons generated are a butanoyl cation (CH₃CH₂CH₂CO⁺) and a 3-amino-4-methylphenyl anion. The synthetic equivalents for these synthons would be a butyryl precursor (like butyryl chloride or butyric anhydride) and 2-methylaniline, respectively. However, the amino group in 2-methylaniline is a strong activating group, which can lead to side reactions and poor yields in Friedel-Crafts acylation. Therefore, a more practical approach involves protecting the amino group, for instance, as an acetamide (N-acetyl-2-methylaniline), prior to the acylation step. This leads to a more controlled reaction, followed by a deprotection step to reveal the amino group.

Route B: Nitro-Precursor Reduction Approach

An alternative and often preferred strategy involves introducing the amino group in the final step of the synthesis via the reduction of a nitro group. This disconnection leads to the precursor 1-(2-methyl-5-nitrophenyl)butan-1-one. The nitro group is a strong deactivating and meta-directing group. The synthesis would then commence from a nitrated toluene derivative, such as 2-methyl-5-nitrotoluene or a related compound. The butanoyl group can be introduced via Friedel-Crafts acylation onto the nitrated aromatic ring, followed by the selective reduction of the nitro group to an amine. This approach avoids the complications associated with the highly reactive aniline ring in Friedel-Crafts reactions.

| Route | Key Disconnection | Precursors | Key Reactions |

| A | Aryl-Ketone Bond | N-acetyl-2-methylaniline, Butyryl chloride | Friedel-Crafts Acylation, Deprotection |

| B | C-N bond (from NO₂) | 1-(2-methyl-5-nitrophenyl)butan-1-one | Reduction of Nitro Group |

Strategies for Constructing the Butan-1-one Chain

The butan-1-one side chain is a crucial component of the target molecule. Its construction can be achieved through various methods, primarily involving acylation reactions or the functionalization of a pre-existing butanone structure.

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds between an aromatic ring and an acyl group. In the context of synthesizing this compound, this reaction involves the introduction of a butanoyl group onto a substituted benzene (B151609) ring.

The reaction typically employs a butyryl precursor, such as butyryl chloride or butyric anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). tamu.edu The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion (CH₃CH₂CH₂CO⁺), which then attacks the electron-rich aromatic ring.

As mentioned in the retrosynthetic analysis, direct acylation of 2-methylaniline can be problematic. A more effective strategy is the acylation of N-acetyl-2-methylaniline. The acetyl protecting group moderates the activating effect of the amino group and directs the incoming electrophile. The reaction is typically carried out in a non-polar solvent, and the subsequent hydrolysis of the amide yields the desired amino ketone. A patent describes the Friedel-Crafts acylation of various anilides in the presence of Lewis acid catalysts, highlighting the utility of this approach for synthesizing ketoaniline derivatives. google.com

Table of Acylation Conditions:

| Substrate | Acylating Agent | Catalyst | Solvent | Product |

| N-acetyl-2-methylaniline | Butyryl chloride | AlCl₃ | Dichloromethane | N-(2-methyl-5-butanoylphenyl)acetamide |

| 1-Methyl-4-nitrobenzene | Butyric anhydride | AlCl₃ | 1,2-Dichloroethane | 1-(2-methyl-5-nitrophenyl)butan-1-one |

While not directly required for the synthesis of the title compound, the creation of alpha-substituted butanones is a relevant area of ketone chemistry. These methods generally involve the generation of an enolate from butanone, followed by its reaction with an electrophile.

The regioselectivity of enolate formation from butanone is a key consideration. Deprotonation can occur at either the α-methyl or the α-methylene group. The use of a bulky base, such as lithium diisopropylamide (LDA), at low temperatures typically favors the formation of the kinetic enolate at the less hindered methyl position. Conversely, a smaller, non-hindered base under thermodynamic control can lead to the more substituted enolate at the methylene position.

Once formed, the enolate can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to introduce a substituent at the alpha position. This allows for the synthesis of a wide range of α-alkylated butanones.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the Suzuki-Miyaura coupling for the synthesis of aryl ketones are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, catalyst, and base is crucial for achieving the desired outcome.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the rate and yield of a Suzuki-Miyaura reaction. A variety of solvents, including toluene, tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), often in the presence of water, have been employed. yonedalabs.com The solubility of the reactants, intermediates, and the catalyst, as well as the solvent's ability to coordinate with the palladium center, are important factors. For the synthesis of aryl ketones, toluene has been found to be an effective solvent. organic-chemistry.org

Temperature is another critical parameter. While some Suzuki-Miyaura reactions can proceed at room temperature, many require heating to achieve a reasonable reaction rate and yield. mdpi.com The optimal temperature can vary depending on the specific substrates and catalyst system used. For example, in the coupling of 4-bromoacetophenone with phenylboronic acid, increasing the temperature from 30 °C to 60 °C has been shown to substantially augment the reaction yield. Microwave irradiation has also been utilized to accelerate these reactions, often leading to higher yields in shorter reaction times. researchgate.net

Table 1: Effect of Temperature on the Yield of a Model Suzuki-Miyaura Coupling Reaction

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Room Temperature | 12 | Low |

| 2 | 60 | 4 | Moderate |

| 3 | 80 | 2 | High |

| 4 | 100 (Reflux) | 1 | High |

This is a representative table based on general findings in Suzuki-Miyaura reaction optimization and does not represent a specific experiment for the target compound.

Catalyst Selection and Loading

The choice of the palladium catalyst and its associated ligand is paramount for a successful Suzuki-Miyaura coupling. Common palladium sources include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃. yonedalabs.com The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Phosphine ligands, such as triphenylphosphine (PPh₃) and bulky, electron-rich phosphines like SPhos, are frequently used. researchgate.net N-heterocyclic carbene (NHC) ligands have also emerged as highly effective in palladium catalysis. mdpi.com

Catalyst loading is another factor to consider for both economic and environmental reasons. While higher catalyst loading can lead to faster reactions, it is often desirable to minimize the amount of palladium used. Optimization studies aim to find the lowest effective catalyst loading without compromising the yield. researchgate.net

Table 2: Influence of Catalyst and Base on a Model Acylative Suzuki-Miyaura Coupling

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | Good |

| 2 | PdCl₂(PPh₃)₂ | - | K₃PO₄ | Toluene | High |

| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | Excellent |

| 4 | Pd/C | - | Na₂CO₃ | Acetone/H₂O | Good |

This table illustrates common combinations of catalysts and bases used in analogous aryl ketone syntheses.

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound, where the carbon atom alpha to the carbonyl group is a stereocenter, is of significant interest in medicinal chemistry. Several strategies can be employed for the enantioselective synthesis of such chiral ketones.

One prominent method is the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones, which can generate β-quaternary ketones in high yields and enantioselectivities. nih.gov This approach, while not directly applicable to the synthesis of the target compound, demonstrates the potential of using chiral ligands in palladium catalysis to induce stereoselectivity.

Another powerful technique is the asymmetric hydrogenation of prochiral ketones. This can be achieved using chiral catalysts, such as those based on ruthenium or iridium, to deliver chiral secondary alcohols with high enantiomeric excess. mdpi.com While this method produces a chiral alcohol rather than a ketone, the alcohol can potentially be oxidized to the desired chiral ketone.

Organocatalysis also offers a valuable route to chiral ketones. Chiral amines or other small organic molecules can catalyze the enantioselective functionalization of ketones or their precursors. nih.gov

Furthermore, enantioselective Suzuki-Miyaura couplings have been developed to form axially chiral biphenols, showcasing the ability to control stereochemistry in C-C bond formation. nih.govacs.org While this is applied to a different type of chirality, it underscores the ongoing development of stereoselective cross-coupling reactions that could potentially be adapted for the synthesis of chiral ketones.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure of 1-(5-Amino-2-methylphenyl)butan-1-one. By employing functionals such as B3LYP with a 6-311G(d,p) basis set, which has been shown to provide accurate results for similar aromatic compounds, a detailed analysis of the molecule's properties can be achieved. nih.gov

The initial step in the computational analysis involves the geometry optimization of the molecule to find its most stable three-dimensional structure. For this compound, the conformational landscape is primarily defined by the rotation around the single bond connecting the butanoyl group to the phenyl ring. The dihedral angle between the plane of the phenyl ring and the carbonyl group is a key parameter in determining the most stable conformer. Theoretical calculations would likely indicate that a conformation where the butanoyl chain is slightly out of the plane of the phenyl ring is the most energetically favorable, due to the steric hindrance between the carbonyl group and the ortho-methyl group.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amino) | ~1.40 Å |

| Bond Length | C-C (ring-keto) | ~1.50 Å |

| Bond Angle | C-C-C (keto) | ~118° |

Note: These are representative values based on DFT calculations of similar aromatic ketones.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, particularly on the amino group and the carbon atoms at the ortho and para positions relative to it. This is due to the electron-donating nature of both the amino and methyl groups. Conversely, the LUMO is anticipated to be centered on the butanoyl group, specifically on the carbonyl carbon and oxygen atoms, which act as the primary electron-accepting site. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.45 |

| LUMO | -0.35 |

Note: These values are illustrative and are in a similar range to those calculated for comparable molecules using DFT. nih.gov

Computational methods can also predict various spectroscopic properties of this compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can aid in the structural elucidation of the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the assignment of the peaks observed in infrared (IR) and Raman spectra. The characteristic stretching frequency of the carbonyl group (C=O) and the N-H stretching of the amino group are of particular interest.

Electronic Transitions: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculations can reveal the nature of the electronic transitions, for instance, from the HOMO to the LUMO, which are responsible for the absorption of light at specific wavelengths.

Table 3: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | ~198 ppm | Not Available |

| ¹H NMR (NH₂) | ~4.5 ppm | Not Available |

| IR Freq. (C=O) | ~1680 cm⁻¹ | Not Available |

Note: Calculated values are estimates based on typical results for similar compounds. Experimental data is not available for direct comparison.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. By simulating the movement of the atoms over time, MD can reveal information about conformational changes, solvent effects, and intermolecular interactions. For instance, an MD simulation in a water box would likely show the formation of hydrogen bonds between the amino group and the carbonyl oxygen of the molecule with surrounding water molecules, which would influence its solubility and stability.

Reactivity Analysis Using Conceptual DFT Descriptors (e.g., Fukui Functions, Electrostatic Potential Mapping)

Conceptual DFT provides a framework for quantifying chemical reactivity.

Fukui Functions: These descriptors are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely confirm that the nitrogen atom of the amino group and certain carbon atoms on the phenyl ring are the preferred sites for electrophilic attack, while the carbonyl carbon is the most probable site for nucleophilic attack.

Electrostatic Potential Mapping (EPM): An EPM visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this molecule, the EPM would show a significant negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms of the amino group.

In Silico Modeling of Molecular Recognition Processes

In silico techniques, such as molecular docking, can be used to model the interaction of this compound with biological targets like enzymes or receptors. These models can predict the preferred binding orientation and affinity of the molecule within the active site of a protein. The amino group and the carbonyl oxygen of the butanoyl chain would be expected to act as hydrogen bond donors and acceptors, respectively. The phenyl ring and the methyl group could engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. These computational predictions are invaluable for understanding the potential biological activity of the compound and for the rational design of new derivatives with improved properties.

Chemical Reactivity and Derivatization Strategies

Reactions of the Butanone Carbonyl Group

The carbonyl group in 1-(5-Amino-2-methylphenyl)butan-1-one is a primary site for nucleophilic attack and condensation reactions. The electrophilic nature of the carbonyl carbon, influenced by the adjacent aromatic ring and the butyl chain, dictates its reactivity.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction class for ketones. Various nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond and moving the electrons to the oxygen atom.

Common nucleophilic addition reactions for aromatic ketones include the addition of organometallic reagents (like Grignard or organolithium reagents) and hydride reagents. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary alcohol.

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | 1-(5-Amino-2-methylphenyl)butan-1-ol |

| Alkyl | Methylmagnesium Bromide (CH₃MgBr) | 2-(5-Amino-2-methylphenyl)pentan-2-ol |

| Cyanide | Hydrogen Cyanide (HCN) | 2-(5-Amino-2-methylphenyl)-2-hydroxypentanenitrile |

Condensation Reactions

Condensation reactions involving the butanone carbonyl group of this compound typically involve the reaction with primary amines and their derivatives to form imines (Schiff bases). These reactions are generally acid-catalyzed and proceed via the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond.

For example, reaction with hydroxylamine (B1172632) (NH₂OH) would produce an oxime, while reaction with hydrazine (B178648) (NH₂NH₂) would yield a hydrazone. These derivatives are often crystalline solids and can be useful for characterization purposes.

Table 2: Examples of Condensation Reactions

| Reagent | Product Type | Expected Product Structure |

| Hydroxylamine (NH₂OH) | Oxime | C₁₁H₁₆N₂O |

| Hydrazine (NH₂NH₂) | Hydrazone | C₁₁H₁₇N₃ |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | C₁₇H₂₁N₃ |

Reduction to Hydroxyl-Containing Derivatives

The carbonyl group of the butanone moiety can be readily reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones to alcohols. organic-chemistry.orgyoutube.commasterorganicchemistry.comkhanacademy.org The reaction is generally performed in an alcoholic solvent, such as methanol (B129727) or ethanol. The hydride ion from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the corresponding alcohol, 1-(5-Amino-2-methylphenyl)butan-1-ol.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used, but NaBH₄ is often preferred due to its greater functional group tolerance and safer handling.

Transformations of the Aromatic Amino Group

The amino group on the aromatic ring is a versatile functional handle that can undergo a variety of transformations, including acylation and diazotization, leading to a wide array of derivatives.

Amidation and Acylation Reactions

The primary aromatic amino group of this compound can be readily acylated to form amides. This reaction is typically carried out using acylating agents such as acid chlorides or acid anhydrides in the presence of a base to neutralize the acidic byproduct. For example, reaction with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would yield N-(4-butanoyl-3-methylphenyl)acetamide. google.comresearchgate.net

This transformation is often used to protect the amino group during other synthetic steps or to introduce new functionalities into the molecule.

Table 3: Amidation and Acylation Reactions

| Acylating Agent | Product Name |

| Acetyl Chloride (CH₃COCl) | N-(4-Butanoyl-3-methylphenyl)acetamide |

| Benzoyl Chloride (C₆H₅COCl) | N-(4-Butanoyl-3-methylphenyl)benzamide |

| Acetic Anhydride (B1165640) ((CH₃CO)₂O) | N-(4-Butanoyl-3-methylphenyl)acetamide |

Diazotization and Subsequent Transformations

The aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). organic-chemistry.orgmasterorganicchemistry.comyoutube.com The resulting diazonium salt, 4-butanoyl-3-methylbenzenediazonium chloride, is a highly versatile intermediate that can undergo a variety of substitution reactions, known as Sandmeyer reactions, where the diazonium group is replaced by a wide range of nucleophiles. masterorganicchemistry.com

These reactions provide a powerful method for introducing a variety of substituents onto the aromatic ring that are not easily introduced by other means.

Table 4: Representative Diazotization and Subsequent Reactions

| Reagent(s) | Reaction Type | Expected Product |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Sandmeyer Reaction | 1-(4-Chloro-2-methylphenyl)butan-1-one |

| 1. NaNO₂, HCl (0-5 °C) 2. CuBr | Sandmeyer Reaction | 1-(4-Bromo-2-methylphenyl)butan-1-one |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCN | Sandmeyer Reaction | 4-Butanoyl-3-methylbenzonitrile |

| 1. NaNO₂, HCl (0-5 °C) 2. KI | Diazonium Salt Reaction | 1-(4-Iodo-2-methylphenyl)butan-1-one |

| 1. NaNO₂, HCl (0-5 °C) 2. HBF₄, heat | Schiemann Reaction | 1-(4-Fluoro-2-methylphenyl)butan-1-one |

| 1. NaNO₂, HCl (0-5 °C) 2. H₂O, heat | Diazonium Salt Hydrolysis | 1-(4-Hydroxy-2-methylphenyl)butan-1-one |

Nucleophilic Aromatic Substitution (if activated appropriately)

Nucleophilic Aromatic Substitution (NAS) is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. For NAS to occur, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. masterorganicchemistry.comwikipedia.org

In the case of this compound, the aromatic ring is substituted with an amino group and a methyl group, both of which are electron-donating, and a butanoyl group, which is a deactivating meta-director for electrophilic substitution but not a strong enough activator for nucleophilic substitution in its own right. Therefore, direct nucleophilic aromatic substitution on the unmodified benzene (B151609) ring of this compound is generally not feasible.

However, the amino group can be chemically modified to facilitate NAS. One common strategy is its conversion into a diazonium salt. Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt. The diazonium group (-N₂⁺) is an excellent leaving group, and its departure as dinitrogen gas is thermodynamically highly favorable. This allows for its replacement by a wide variety of nucleophiles, including halides, cyanide, hydroxyl, and others, in what is known as the Sandmeyer reaction or related transformations. This indirect pathway allows for the introduction of a range of substituents onto the aromatic ring that would otherwise be inaccessible through direct NAS. fishersci.co.uk

Reactions Involving the Aromatic Methyl Group

The aromatic methyl group of this compound can undergo several characteristic reactions, primarily involving oxidation or substitution at the benzylic position.

Oxidation: The methyl group can be oxidized to various functional groups, including a formyl group (aldehyde), a carboxyl group (carboxylic acid), or a hydroxymethyl group (alcohol), depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group to a carboxylic acid. Milder or more selective oxidizing agents, such as selenium dioxide (SeO₂), are sometimes used to achieve partial oxidation to the aldehyde. guidechem.com However, the presence of the activating amino group can make the ring susceptible to oxidation as well, necessitating careful selection of reagents and reaction conditions to achieve chemoselectivity.

Halogenation: Free-radical halogenation at the benzylic position of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring, leading to the formation of a benzylic halide. This halomethyl derivative can then serve as a versatile intermediate for further nucleophilic substitution reactions.

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., pyrazolopyrimidines, benzoxepines)

The bifunctional nature of this compound, possessing both an amino and a keto group, makes it a potential precursor for the synthesis of various fused heterocyclic systems through cyclization reactions.

Pyrazolopyrimidines: While direct cyclization of this compound to a pyrazolopyrimidine is not a standard transformation, derivatives of this compound could potentially be utilized. A common route to pyrazolopyrimidines involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. organic-chemistry.org Therefore, one could envision a multi-step synthesis where the aminophenyl ketone is first converted into a suitable aminopyrazole intermediate, which could then undergo cyclization with an appropriate partner to form the desired fused heterocyclic system.

Benzoxepines: The synthesis of benzoxepines typically involves the formation of a seven-membered oxygen-containing ring fused to a benzene ring. organic-chemistry.orgresearchgate.net A plausible, albeit multi-step, synthetic route starting from a derivative of this compound could involve the conversion of the amino group to a hydroxyl group via diazotization followed by hydrolysis. The resulting 1-(5-hydroxy-2-methylphenyl)butan-1-one could then be further functionalized at the ortho position to the hydroxyl group with a two-carbon unit bearing a leaving group. Intramolecular Williamson ether synthesis could then effect the cyclization to form the benzoxepine (B8326511) ring.

Synthesis of Analogs with Modified Substituents (e.g., varying alkyl chain length, alternative aromatic substituents)

The synthesis of analogs of this compound allows for the systematic investigation of structure-activity relationships in various applications.

Varying Alkyl Chain Length: Analogs with different alkyl chain lengths in the acyl group can be synthesized via Friedel-Crafts acylation of the appropriately protected 2-methylaniline derivative. For example, using propanoyl chloride or hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield the corresponding 1-(5-amino-2-methylphenyl)propan-1-one (B13493096) or 1-(5-amino-2-methylphenyl)hexan-1-one, respectively, after deprotection of the amino group. nih.gov

Alternative Aromatic Substituents: The introduction of different substituents on the aromatic ring can be achieved by starting with appropriately substituted anilines. For instance, using a dichlorinated 2-methylaniline derivative as the starting material in a Friedel-Crafts acylation would lead to analogs with chloro substituents on the aromatic ring. lookchem.comacs.orgpharmaffiliates.com The reactivity and regioselectivity of the acylation would be influenced by the electronic and steric effects of the existing substituents.

The versatility in modifying both the alkyl chain and the aromatic ring substituents provides a powerful tool for fine-tuning the chemical and physical properties of the resulting molecules for specific applications.

Advanced Applications in Chemical Research

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The utility of a compound as a versatile synthetic intermediate is demonstrated by its application as a foundational component in the construction of more complex chemical structures. This includes its use as a building block for intricate molecules and as a precursor for materials with advanced properties.

Building Blocks for Complex Molecules and Natural Product Synthesis

There is no available scientific literature that documents the use of 1-(5-Amino-2-methylphenyl)butan-1-one as a building block in the total synthesis of complex molecules or natural products. While aminophenyl ketones, in general, are recognized as valuable precursors for heterocyclic systems such as quinolines and benzodiazepines, specific examples involving the title compound are absent from published research.

Precursors for Advanced Organic Materials

No research has been found that describes the use of This compound as a monomer or precursor for the synthesis of advanced organic materials, such as polymers, dyes, or organic electronics.

Contributions to Methodological Advancements in Organic Chemistry

A compound's contribution to methodological advancements is evident when it is utilized in the development of new chemical reactions or in studies that expand the understanding and application of catalysis.

Development of Novel Reaction Methodologies

There are no documented instances of This compound being used as a key substrate or reagent in the development of novel reaction methodologies. The unique substitution pattern of this compound has not been reported as a feature in new synthetic transformations.

Studies in Organocatalysis and Metal-Catalyzed Transformations

No studies have been published that investigate the use of This compound as a ligand for metal catalysts or as a substrate in organocatalytic or metal-catalyzed transformations. While the amino and keto functionalities present in the molecule suggest potential for coordination chemistry and catalytic applications, no specific research has explored this potential.

Applications in the Design and Synthesis of Molecular Probes and Chemosensors

The design of molecular probes and chemosensors often relies on molecules with specific functionalities that can interact with analytes to produce a detectable signal. The inherent structural features of This compound , such as the amino group, could theoretically be functionalized for such purposes. However, there is no published research detailing its application in the design or synthesis of molecular probes or chemosensors for the detection of ions or molecules.

Structural Modifications for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry (focus on chemical aspects)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the scaffold this compound, systematic structural modifications can be explored to elucidate key molecular interactions with a biological target and to optimize properties such as potency and selectivity. These modifications typically involve alterations to the aromatic ring, the amino group, and the butan-1-one side chain.

The core structure of this compound presents several key regions amenable to chemical modification for SAR studies:

The Phenyl Ring: The substitution pattern on the aromatic ring can be altered to probe the electronic and steric requirements of the binding pocket.

The Amino Group: The basicity and hydrogen-bonding capacity of the amino group can be modulated through N-alkylation, acylation, or conversion to other nitrogen-containing functional groups.

The Ketone Carbonyl Group: The carbonyl group is a key hydrogen bond acceptor, and its electronic properties and steric accessibility can be modified.

The Butanoyl Side Chain: The length, branching, and rigidity of the alkyl chain can be varied to explore hydrophobic interactions and conformational preferences within the target's binding site.

A systematic approach to modifying these regions allows for the development of a comprehensive SAR profile.

Modifications of the Phenyl Ring

Substituents on the phenyl ring can significantly impact a compound's electronic properties, lipophilicity, and steric profile. In the context of this compound, the existing methyl and amino groups provide a starting point for further exploration. SAR studies often involve introducing a variety of substituents at different positions on the aromatic ring to map out the binding pocket. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the amino group and the reactivity of the ketone.

| Modification | Rationale for SAR Study | Potential Impact on Activity |

| Varying the position of the methyl group | To probe for steric tolerance in different regions of the binding pocket. | A shift in position could lead to either enhanced or diminished activity depending on the target's topology. |

| Introducing halogens (F, Cl, Br) | To explore the effects of electronegativity, size, and the potential for halogen bonding. | Halogens can alter the electronic distribution and lipophilicity, potentially leading to improved binding affinity. |

| Adding hydroxyl or methoxy (B1213986) groups | To introduce hydrogen bond donor/acceptor capabilities and explore polar interactions. | These groups can form specific hydrogen bonds with the target, potentially increasing potency. |

| Incorporating larger alkyl or aryl groups | To investigate the presence of larger hydrophobic pockets. | Increased hydrophobic interactions can lead to enhanced binding, but may also affect solubility. |

Modifications of the Amino Group

The amino group at the 5-position is a critical site for modification, as it can participate in hydrogen bonding and ionic interactions. Its basicity can be fine-tuned through various chemical transformations.

| Modification | Rationale for SAR Study | Potential Impact on Activity |

| N-Alkylation (e.g., -NHCH₃, -N(CH₃)₂) | To investigate the steric and electronic effects of increasing substitution on the nitrogen atom. | Mono-alkylation may maintain or enhance activity, while di-alkylation could introduce steric hindrance. |

| N-Acylation (e.g., -NHC(O)CH₃) | To decrease the basicity of the nitrogen and introduce a hydrogen bond acceptor. | The resulting amide may have different binding modes and improved metabolic stability. |

| Conversion to other nitrogen functionalities (e.g., nitro, cyano) | To explore the necessity of a basic nitrogen and the impact of different electronic properties. | These modifications would significantly alter the electronic nature and likely the binding interactions. |

Modifications of the Butan-1-one Side Chain

| Modification | Rationale for SAR Study | Potential Impact on Activity |

| Chain length variation (e.g., propan-1-one, pentan-1-one) | To determine the optimal chain length for hydrophobic interactions. | A specific chain length may provide the best fit within the binding pocket, leading to maximal activity. |

| Introduction of branching (e.g., 2-methylpropan-1-one) | To explore the steric tolerance of the hydrophobic pocket. | Branching can lead to a more defined conformation, which may improve binding selectivity. |

| Cyclization of the side chain (e.g., cyclopropyl (B3062369) or cyclobutyl ketone) | To introduce conformational rigidity and explore different spatial orientations. | A rigidified analog can help to identify the bioactive conformation of the flexible chain. |

| Modification of the carbonyl group (e.g., reduction to an alcohol, conversion to an oxime) | To assess the importance of the carbonyl group as a hydrogen bond acceptor. | Removal or alteration of the carbonyl would likely have a significant impact on activity if it is a key interacting group. |

Through the systematic synthesis and biological evaluation of analogs based on these modifications, a detailed SAR map for the this compound scaffold can be constructed. This information is invaluable for the rational design of more potent and selective compounds for a given biological target. The principles of SAR are fundamental in medicinal chemistry for transforming a lead compound into a viable drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.